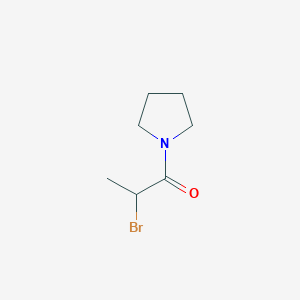

1-(2-Bromopropanoyl)pyrrolidine

Übersicht

Beschreibung

“1-(2-Bromopropanoyl)pyrrolidine” is a chemical compound with the molecular formula C7H12BrNO . It has an average mass of 206.080 Da and a mono-isotopic mass of 205.010223 Da . This compound is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “1-(2-Bromopropanoyl)pyrrolidine”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .

Molecular Structure Analysis

The pyrrolidine ring in “1-(2-Bromopropanoyl)pyrrolidine” is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including “1-(2-Bromopropanoyl)pyrrolidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antiviral Therapy

Inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in antiviral therapy . A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared and tested for their antiviral activity . However, the newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .

Anticancer Therapy

Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication . Examples of currently approved anticancer nucleosides include gemcitabine and clofarabine — fluorinated analogs of adenosine and cytidine which inhibit DNA polymerase and ribonucleotide reductase, respectively .

Antimicrobial Properties

Pyrrolidine and related heterocyclic compounds have possessed specific position among diverse organic classes due to the outstanding antiviral and antibiotic properties of these molecules caused by heterocyclic core . A significant antimicrobial activity was shown by a compound probably due to the pyrrolidine substituents at phenyl rings of calix 4arene .

Biological Evaluation

The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar . In the present work, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared and tested for their antiviral and anticancer activity .

Synthesis and Investigation

Highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of readily available 3-pyrrolines provide chiral C2-alkylated pyrrolidines in the presence of a Co catalyst and C3-alkylated pyrrolidines in the presence of a Ni catalyst .

Material Science

Pyrrolidine and its derivatives have been used in the synthesis of various materials. For instance, pyrrolidine-functionalized purine and pyrimidine nucleosides were prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors . These compounds could potentially be used in the development of new materials with unique properties.

Textile Industry

In the textile industry, chemicals play a crucial role in processing textile substrates and producing finished textile products . While “1-(2-Bromopropanoyl)pyrrolidine” might not be directly used, pyrrolidine and its derivatives could potentially be used in the development of new dyes, finishes, or other textile treatments.

Food Industry

Pyrrolidine is a naturally occurring compound found in many foods, including tobacco and carrots . While “1-(2-Bromopropanoyl)pyrrolidine” might not be directly used in the food industry, pyrrolidine and its derivatives could potentially be used in food processing or preservation.

Cosmetics

Pyrrolidine and its derivatives are used in the cosmetics industry, mainly due to their skin and hair conditioning properties . While “1-(2-Bromopropanoyl)pyrrolidine” might not be directly used, it could potentially be used in the development of new cosmetic products.

Zukünftige Richtungen

The pyrrolidine ring, a key feature of “1-(2-Bromopropanoyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

Eigenschaften

IUPAC Name |

2-bromo-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAADBKOUMIMVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340709 | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromopropanoyl)pyrrolidine | |

CAS RN |

54537-48-3 | |

| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)